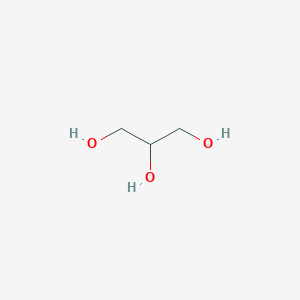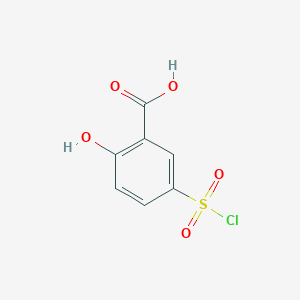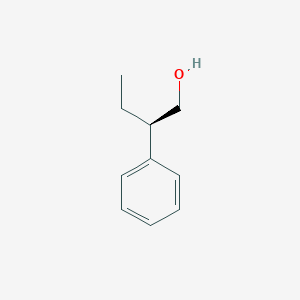
(2R)-2-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-phenylbutan-1-ol, also known as phenylbutanol, is an organic compound with the chemical formula C10H14O. It is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. However, it also has potential applications in scientific research due to its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2R)-2-phenylbutan-1-oll is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter GABA. This can result in a decrease in anxiety, improved sleep, and a reduction in seizures. Additionally, (2R)-2-phenylbutan-1-oll has been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Effets Biochimiques Et Physiologiques
Phenylbutanol has various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It also has antioxidant properties, protecting cells from oxidative stress and damage. Phenylbutanol has been found to modulate the activity of GABA receptors, leading to a decrease in anxiety, improved sleep, and a reduction in seizures. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylbutanol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a pleasant odor and taste, making it easy to work with. Additionally, it has various biochemical and physiological effects that make it suitable for a wide range of experiments. However, there are also limitations to using (2R)-2-phenylbutan-1-oll in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has potential toxicity at high doses, which must be taken into account when designing experiments.
Orientations Futures
There are several future directions for the use of (2R)-2-phenylbutan-1-oll in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Phenylbutanol has been found to have neuroprotective effects, which could be useful in the treatment of these diseases. Additionally, (2R)-2-phenylbutan-1-oll has potential applications in the development of new antimicrobial agents. It has been shown to inhibit the growth of various bacteria, and further research could lead to the development of new antibiotics. Finally, (2R)-2-phenylbutan-1-oll could be used in the development of new drugs for the treatment of anxiety and sleep disorders. Its ability to modulate the activity of GABA receptors makes it a promising candidate for the development of new drugs in this area.
Conclusion:
In conclusion, (2R)-2-phenylbutan-1-oll is an organic compound with various biochemical and physiological effects. It has potential applications in scientific research, particularly in the areas of neurodegenerative diseases, antimicrobial agents, and drugs for the treatment of anxiety and sleep disorders. While there are limitations to using (2R)-2-phenylbutan-1-oll in lab experiments, its advantages make it a promising candidate for further research.
Méthodes De Synthèse
Phenylbutanol can be synthesized through various methods, including the Grignard reaction, reduction of benzaldehyde, and alkylation of acetophenone. The Grignard reaction involves the reaction of phenylmagnesium bromide with acetone, followed by hydrolysis to obtain (2R)-2-phenylbutan-1-oll. The reduction of benzaldehyde involves the use of sodium borohydride as a reducing agent to convert benzaldehyde to (2R)-2-phenylbutan-1-oll. The alkylation of acetophenone involves the reaction of acetophenone with 1-bromo-2-phenylethane, followed by reduction to obtain (2R)-2-phenylbutan-1-oll.
Applications De Recherche Scientifique
Phenylbutanol has potential applications in scientific research due to its various biochemical and physiological effects. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. It can also modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
16460-75-6 |
|---|---|
Nom du produit |
(2R)-2-phenylbutan-1-ol |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2R)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
Clé InChI |
DNHNBMQCHKKDNI-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](CO)C1=CC=CC=C1 |
SMILES |
CCC(CO)C1=CC=CC=C1 |
SMILES canonique |
CCC(CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



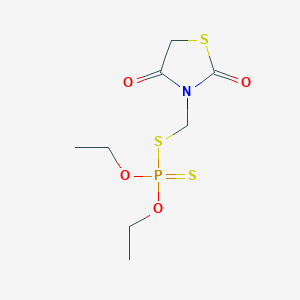
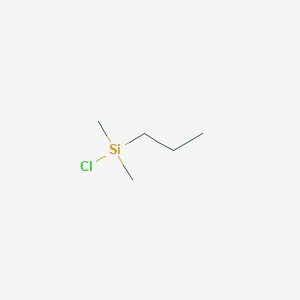
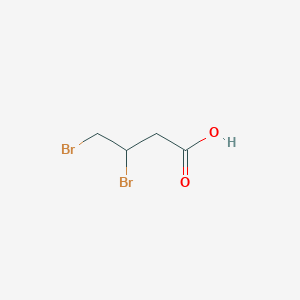
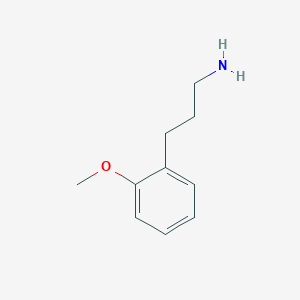
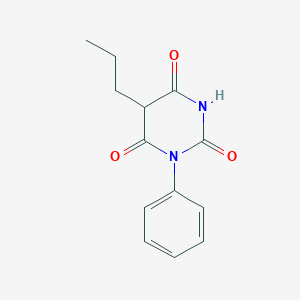

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
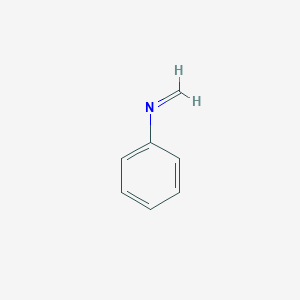
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
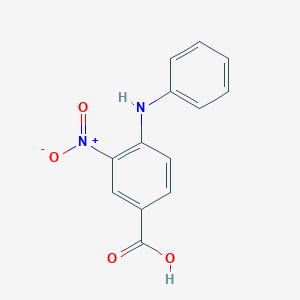
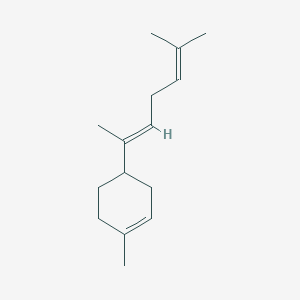
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)
